molecular formula C12H14N2O B14605113 Hydrazine, [2-(2-naphthalenyloxy)ethyl]- CAS No. 59040-29-8

Hydrazine, [2-(2-naphthalenyloxy)ethyl]-

Cat. No.: B14605113
CAS No.: 59040-29-8
M. Wt: 202.25 g/mol
InChI Key: BORMNCXGATVZMD-UHFFFAOYSA-N
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Description

Hydrazine, [2-(2-naphthalenyloxy)ethyl]- is an organic compound that features a hydrazine group attached to a naphthalenyloxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazine, [2-(2-naphthalenyloxy)ethyl]- typically involves the reaction of hydrazine with a naphthalenyloxyethyl precursor. One common method is the nucleophilic addition of hydrazine to a carbonyl compound, forming a hydrazone intermediate. This intermediate can then be further processed under specific conditions to yield the desired hydrazine derivative .

Industrial Production Methods

Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions. The use of high boiling point solvents, such as ethylene glycol, and the application of heat are common in these processes to ensure the complete conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [2-(2-naphthalenyloxy)ethyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- include bases such as potassium hydroxide (KOH) and solvents like ethylene glycol. High temperatures are often required to drive these reactions to completion .

Major Products Formed

The major products formed from the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- depend on the specific reaction conditions and reagents used. For example, the Wolff-Kishner reduction can convert carbonyl compounds to alkanes, while other reactions may yield different hydrazine derivatives .

Scientific Research Applications

Hydrazine, [2-(2-naphthalenyloxy)ethyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of hydrazones and other derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of hydrazine, [2-(2-naphthalenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. For example, in the Wolff-Kishner reduction, hydrazine reacts with carbonyl compounds to form hydrazones, which then undergo further reactions to yield alkanes. This process involves multiple steps, including deprotonation, protonation, and the release of nitrogen gas .

Comparison with Similar Compounds

Hydrazine, [2-(2-naphthalenyloxy)ethyl]- can be compared with other hydrazine derivatives, such as:

Properties

CAS No.

59040-29-8

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-naphthalen-2-yloxyethylhydrazine

InChI

InChI=1S/C12H14N2O/c13-14-7-8-15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2

InChI Key

BORMNCXGATVZMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCNN

Origin of Product

United States

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